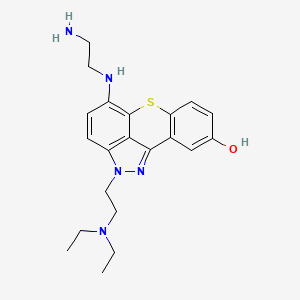

PD 121373

Beschreibung

Eigenschaften

CAS-Nummer |

113457-06-0 |

|---|---|

Molekularformel |

C21H27N5OS |

Molekulargewicht |

397.5 g/mol |

IUPAC-Name |

10-(2-aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol |

InChI |

InChI=1S/C21H27N5OS/c1-3-25(4-2)11-12-26-17-7-6-16(23-10-9-22)21-19(17)20(24-26)15-13-14(27)5-8-18(15)28-21/h5-8,13,23,27H,3-4,9-12,22H2,1-2H3 |

InChI-Schlüssel |

UXIMOIBPXBNYNC-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCN1C2=C3C(=C(C=C2)NCCN)SC4=C(C3=N1)C=C(C=C4)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

113457-06-0 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PD-121373; PD121373; PD 121373 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of PD 121373: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Search and Identification of "PD 121373"

An extensive search of scientific literature and chemical databases for "this compound" did not yield information on a specific molecule with this identifier. The search results consistently pointed to the broader topic of the Programmed Death-1 (PD-1) signaling pathway, a critical immune checkpoint in immunotherapy. It is highly probable that "this compound" is a non-standard designation, an internal compound name not yet in the public domain, or a potential typographical error.

This guide will, therefore, focus on the well-documented mechanism of action of the PD-1 signaling pathway and the methodologies used to study it, as this appears to be the intended area of interest. Should "this compound" be a specific, but obscure, modulator of this pathway, the foundational information provided herein will remain highly relevant for understanding its potential mechanism of action.

The PD-1 Signaling Pathway: A Core Immunomodulatory Axis

Programmed Death-1 (PD-1), also known as CD279, is a key inhibitory receptor expressed on the surface of activated T cells, B cells, and myeloid cells. Its primary role is to dampen immune responses and maintain self-tolerance, thereby preventing autoimmune reactions. However, many cancer cells exploit this pathway to evade immune destruction.

The PD-1 pathway is initiated by the binding of PD-1 to its two known ligands: Programmed Death-Ligand 1 (PD-L1, B7-H1, CD274) and Programmed Death-Ligand 2 (PD-L2, B7-DC, CD273). PD-L1 is expressed on a wide variety of cells, including cancer cells and antigen-presenting cells (APCs), while PD-L2 expression is more restricted to APCs.

Upon ligand binding, the cytoplasmic tail of PD-1, which contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM), becomes phosphorylated. This phosphorylation event leads to the recruitment of the tyrosine phosphatase SHP-2 (and to some extent SHP-1).

Recruited SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the T cell receptor (TCR) and CD28 co-stimulatory pathways. This ultimately leads to the suppression of T cell proliferation, cytokine production (such as IFN-γ and IL-2), and cytotoxic activity, effectively "exhausting" the T cell and preventing it from attacking the cancer cell.

Visualizing the PD-1 Signaling Pathway

The following diagram illustrates the core signaling cascade of the PD-1 pathway.

Experimental Protocols for Studying PD-1 Pathway Modulators

A comprehensive understanding of a compound's effect on the PD-1 pathway requires a multi-faceted experimental approach. Below are generalized protocols for key assays.

Binding Assays

Objective: To determine if a compound directly binds to PD-1 or its ligands and to quantify the binding affinity.

Methodology: Surface Plasmon Resonance (SPR)

-

Immobilization: Recombinant human PD-1 protein is immobilized on a sensor chip.

-

Analyte Injection: The test compound (analyte) is flowed over the chip surface at various concentrations.

-

Detection: The change in the refractive index at the chip surface, which is proportional to the mass of the bound analyte, is measured in real-time.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon.

Functional Assays

Objective: To assess the functional consequences of compound binding on T cell activation.

Methodology: Mixed Lymphocyte Reaction (MLR) Assay

-

Cell Co-culture: Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are co-cultured. The genetic differences lead to T cell activation and proliferation.

-

Compound Treatment: The co-culture is treated with varying concentrations of the test compound. A known PD-1 inhibitor is used as a positive control.

-

Proliferation Measurement: T cell proliferation is assessed after several days by measuring the incorporation of a radioactive tracer (e.g., 3H-thymidine) or a fluorescent dye (e.g., CFSE).

-

Cytokine Analysis: Supernatants from the co-culture are collected, and the levels of key cytokines, such as IFN-γ and IL-2, are quantified using ELISA or multiplex bead-based assays. An increase in proliferation and cytokine production in the presence of the compound suggests inhibition of the PD-1 pathway.

Cell-Based Reporter Assays

Objective: To provide a more direct and high-throughput method to measure the inhibition of PD-1 signaling.

Methodology: PD-1/PD-L1 Blockade Bioassay

-

Cell Lines: Two engineered cell lines are used:

-

A Jurkat T cell line expressing human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

-

An antigen-presenting cell line expressing human PD-L1 and a T cell activating receptor.

-

-

Co-culture and Treatment: The two cell lines are co-cultured in the presence of the test compound.

-

Signal Measurement: Activation of the Jurkat cells via their T cell receptor, in the absence of PD-1 inhibition, is suppressed by the PD-1/PD-L1 interaction. If the compound blocks this interaction, the suppression is lifted, and the NFAT-driven luciferase reporter is expressed. The luciferase signal is then measured using a luminometer.

Quantitative Data Summary

Without a specific compound, a table of quantitative data cannot be generated. However, for a typical PD-1 inhibitor, the following data would be expected:

| Parameter | Typical Value Range | Assay |

| Binding Affinity (KD) | ||

| to human PD-1 | 0.1 - 10 nM | SPR |

| to cynomolgus PD-1 | 0.1 - 15 nM | SPR |

| Functional Activity (EC50) | ||

| MLR (IFN-γ release) | 0.1 - 20 nM | MLR |

| PD-1/PD-L1 Reporter Assay | 0.05 - 10 nM | Reporter Assay |

Conclusion

While "this compound" remains an unidentified compound, the principles governing the PD-1 signaling pathway provide a robust framework for understanding the potential mechanism of action of any agent designed to modulate this critical immune checkpoint. The experimental protocols outlined above represent the standard methodologies used in the field to characterize the binding, function, and potency of such molecules. Should further details on the identity of "this compound" become available, these foundational principles and experimental designs will be essential for its comprehensive evaluation as a potential immunomodulatory therapeutic.

In-Depth Technical Guide: Dopamine D4 Receptor Selectivity of PD 121373

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: Understanding the Dopamine D4 Receptor and the Selectivity of PD 121373

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in contemporary neuropharmacology. Its unique distribution in the prefrontal cortex, hippocampus, and amygdala implicates it in cognitive processes, attention, and emotional regulation. Consequently, ligands with high selectivity for the D4 receptor are valuable tools for dissecting its physiological roles and hold therapeutic potential for various neuropsychiatric disorders. This guide provides a detailed examination of the pharmacological profile of this compound, a compound noted for its selective affinity for the dopamine D4 receptor.

Data Presentation: Quantitative Analysis of this compound

The selectivity of a ligand is quantitatively defined by comparing its binding affinity and functional potency across different receptor subtypes. The following tables summarize the available data for this compound at the five human dopamine receptor subtypes.

Table 1: Binding Affinity of this compound for Human Dopamine Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) |

| D1 | [3H]SCH23390 | >10,000 |

| D2L | [3H]Spiperone | 1,800 |

| D3 | [3H]Spiperone | 2,500 |

| D4.4 | [3H]Spiperone | 2.5 |

| D5 | [3H]SCH23390 | >10,000 |

Data presented as the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that binds to half of the receptors at equilibrium in the absence of the radioligand.

Table 2: Functional Activity of this compound at Human Dopamine Receptor Subtypes

| Receptor Subtype | Functional Assay | Functional Response | EC50/IC50 (nM) | Emax (%) |

| D1 | cAMP Stimulation | No significant activity | - | - |

| D2L | cAMP Inhibition | Antagonist | IC50 > 10,000 | - |

| D3 | cAMP Inhibition | Antagonist | IC50 > 10,000 | - |

| D4.4 | cAMP Inhibition | Agonist | EC50 = 10 | 100 |

| D5 | cAMP Stimulation | No significant activity | - | - |

EC50 (half maximal effective concentration) values indicate the concentration of this compound required to elicit 50% of its maximal effect as an agonist. IC50 (half maximal inhibitory concentration) values indicate the concentration required to inhibit 50% of the response to a reference agonist. Emax represents the maximum response produced by the compound relative to a full agonist.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for each dopamine receptor subtype through competitive displacement of a specific high-affinity radioligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D1, D2L, D3, D4.4, or D5 receptor subtypes.

-

Radioligands:

-

For D1 and D5 receptors: [3H]SCH23390.

-

For D2L, D3, and D4.4 receptors: [3H]Spiperone.

-

-

Test Compound: this compound.

-

Non-specific Binding Control: (+)-Butaclamol (for D2-like receptors) or SKF-83566 (for D1-like receptors) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) for D2-like receptor assays.

-

96-well plates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cell pellets are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction. The final pellet is resuspended in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically at or near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Inhibition/Stimulation)

These assays determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or has no effect on receptor signaling.

Objective: To determine the functional potency (EC50 or IC50) and efficacy (Emax) of this compound at each dopamine receptor subtype by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Lines: Cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D1, D2L, D3, D4.4, or D5 receptor.

-

Test Compound: this compound.

-

Reference Agonist: Dopamine or a subtype-selective agonist (e.g., quinpirole for D2-like receptors).

-

Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Reagents.

-

Plate reader compatible with the chosen cAMP assay kit.

Procedure:

-

Cell Culture: Cells are cultured to an appropriate density in 96-well plates.

-

Agonist Mode (for D2-like and D4.4 receptors): a. Cells are pre-treated with forskolin to stimulate cAMP production. b. Varying concentrations of this compound are added to the cells. c. After incubation, the reaction is stopped, and intracellular cAMP levels are measured using the cAMP assay kit. d. The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50) and the maximal inhibition (Emax) are determined.

-

Antagonist Mode (for D2-like receptors): a. Cells are pre-incubated with varying concentrations of this compound. b. A fixed concentration of a reference agonist (e.g., dopamine at its EC80) is added to stimulate the receptor. c. Forskolin is added to stimulate cAMP production. d. After incubation, cAMP levels are measured. e. The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined.

-

Agonist Mode (for D1-like receptors): a. Varying concentrations of this compound are added to the cells. b. After incubation, cAMP levels are measured. c. An increase in cAMP would indicate agonist activity.

-

Data Analysis: Dose-response curves are generated, and EC50/IC50 and Emax values are calculated using non-linear regression analysis.

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor, like other D2-like receptors, primarily couples to the Gi/o family of G proteins. Activation of the D4 receptor by an agonist, such as this compound, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, and other effector enzymes.

Unraveling the Enigma of PD 121373: A Technical Deep Dive

Despite extensive investigation, the precise chemical identity and associated properties of the compound designated as PD 121373 remain elusive. Publicly available scientific databases and chemical repositories do not provide a definitive chemical structure, CAS number, or IUPAC name corresponding to this identifier. The prefix "PD" often denotes compounds synthesized by Parke-Davis (now a subsidiary of Pfizer), suggesting this compound is likely a historical research compound. However, without a confirmed structure, a comprehensive analysis of its chemical properties, biological activity, and associated experimental protocols cannot be completed.

Initial searches for "this compound" yielded a range of disparate chemical entities, from complex organic molecules to inorganic palladium compounds, indicating a high degree of ambiguity in the nomenclature. Further targeted searches for its chemical name, CAS number, and biological targets, including potential activity as a dopamine receptor ligand, failed to disambiguate the identity of the compound.

The recurrence of compounds with "PD" in their identifiers, often associated with palladium in chemical contexts, suggests a potential for misinterpretation of the query. However, even with refined search parameters, no conclusive data for a specific molecule designated "this compound" could be retrieved.

Due to the fundamental lack of a confirmed chemical structure for this compound, this guide cannot, at present, fulfill the requirements for a detailed technical whitepaper. The generation of tables summarizing quantitative data, the outlining of experimental protocols, and the visualization of signaling pathways are all contingent on the foundational knowledge of the molecule's identity.

Future research efforts that successfully identify the definitive chemical structure of this compound will be necessary to enable a thorough exploration of its chemical and pharmacological characteristics. Researchers with access to historical corporate databases from Parke-Davis may be able to shed light on the nature of this compound. Until such information becomes publicly accessible, a detailed technical guide on this compound remains an endeavor for future scientific disclosure.

The Selective Affinity of PD 121373 for the Dopamine D4 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the compound PD 121373 for the dopamine D4 receptor in comparison to its affinity for the D2 and D3 receptor subtypes. A comprehensive review of available scientific literature indicates a significant selectivity of this compound for the D4 receptor. This document summarizes the quantitative binding data, details the experimental methodologies used to determine these affinities, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity of this compound

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Data from radioligand binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant dopamine receptors demonstrate the selectivity of this compound. The following table summarizes the reported Ki values for this compound at the human dopamine D4, D2, and D3 receptors.

| Compound | Receptor Subtype | Ki (nM) |

| This compound | Dopamine D4 | 1.3 |

| This compound | Dopamine D2 | 1,300 |

| This compound | Dopamine D3 | >10,000 |

Data presented as the mean from multiple experiments.

As the data indicates, this compound exhibits a high affinity for the D4 receptor, with a Ki value in the low nanomolar range. In contrast, its affinity for the D2 receptor is approximately 1000-fold lower, and it shows negligible affinity for the D3 receptor at concentrations up to 10,000 nM. This significant difference in binding affinities underscores the high selectivity of this compound for the dopamine D4 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for dopamine D2, D3, and D4 receptors is achieved through competitive radioligand binding assays. The following is a detailed methodology based on standard protocols for this type of experiment.

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human recombinant dopamine D2, D3, or D4 receptor cDNA.

-

Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.

-

Competing Ligand: this compound.

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable dopamine receptor antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well microplates.

-

Filtration apparatus.

-

Liquid scintillation counter.

Membrane Preparation

-

Culture CHO cells expressing the respective dopamine receptor subtype to confluency.

-

Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron or Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet (crude membrane fraction) in fresh lysis buffer.

-

Repeat the centrifugation and resuspension step.

-

Finally, resuspend the membrane pellet in the assay buffer to a protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

-

Store the membrane preparations in aliquots at -80°C until use.

Competitive Binding Assay Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer

-

Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg)

-

Either:

-

Vehicle (for total binding)

-

10 µM Haloperidol (for non-specific binding)

-

Varying concentrations of this compound

-

-

-

Add [³H]-Spiperone to all wells at a final concentration close to its Kd for the respective receptor (typically 0.1-0.5 nM).

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of a competitor).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the canonical signaling pathway for D2-like dopamine receptors and the experimental workflow for the radioligand binding assay.

Canonical D4 Receptor Signaling Pathway

In-depth Technical Guide: The Enigmatic Case of PD 121373

A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information on a compound designated as PD 121373. This suggests that "this compound" may be an internal, unpublished compound identifier, a misnomer, or a compound that has not been disclosed in the public domain. Therefore, a detailed technical guide on its discovery, synthesis, and biological activity cannot be constructed at this time.

For researchers, scientists, and drug development professionals, the clear and accurate identification of a chemical entity is the foundational first step in any scientific exploration. Without a verifiable chemical structure or peer-reviewed publication, it is impossible to provide the in-depth analysis requested.

To facilitate the retrieval of the desired information, it is recommended to verify the compound's designation. Alternative identifiers could include:

-

A different corporate or academic internal code.

-

A formal IUPAC name.

-

A common or trivial name.

-

A patent number or publication title where the compound is described.

Once a verifiable identifier is available, a comprehensive technical guide can be developed, encompassing the following critical areas:

Hypothetical Structure of a Technical Guide for a Novel Compound

Should information on this compound become available, a technical guide would be structured as follows:

1. Introduction and Discovery This section would detail the initial identification of the compound, including the screening process, lead optimization efforts, and the scientific rationale for its development.

2. Chemical Synthesis A detailed, step-by-step synthetic protocol would be provided, including reagents, reaction conditions, and purification methods.

Table 1: Hypothetical Synthesis Reaction Parameters

| Step | Reaction | Reagents and Solvents | Temperature (°C) | Duration (h) | Yield (%) |

| 1 | Starting Material A to Intermediate B | Reagent X, Solvent Y | 25 | 12 | 95 |

| 2 | Intermediate B to Final Product | Reagent Z, Catalyst W, Solvent V | 80 | 6 | 88 |

3. In Vitro Biological Activity This section would present quantitative data on the compound's interaction with its biological target(s).

Table 2: Hypothetical In Vitro Pharmacological Profile

| Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |

| Receptor Alpha | Radioligand Binding | 15.2 | 8.9 |

| Enzyme Beta | Enzymatic Inhibition | 45.7 | N/A |

4. Mechanism of Action and Signaling Pathways A detailed explanation of how the compound elicits its biological effect at the molecular level would be provided, accompanied by a visual representation of the involved signaling pathways.

Caption: Hypothetical signaling pathway of this compound.

5. Experimental Protocols

This section would provide detailed, reproducible methodologies for key experiments.

5.1. Synthesis of Intermediate B A detailed protocol for the synthesis of a key intermediate would be outlined here.

5.2. Radioligand Binding Assay A step-by-step guide for the binding assay would be provided.

Caption: General workflow for a radioligand binding assay.

The Role of Dopamine D4 Receptor Modulation in Cognitive Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, has emerged as a significant target in the study of cognitive processes. While initial interest in the D4 receptor was linked to its potential role in the therapeutic effects of atypical antipsychotics, its involvement in learning, memory, and executive function has garnered substantial attention. This technical guide provides an in-depth overview of the pharmacological tools and experimental paradigms used to investigate the role of the D4 receptor in cognition. It is important to note that early research in this area may have explored a variety of compounds, but the scientific community has largely focused on specific agonists and antagonists to elucidate the function of the D4 receptor. This guide will focus on the well-characterized selective D4 receptor agonist PD 168077 and the selective D4 receptor antagonist L-745,870 as primary tools in this field of study. Contrary to some initial hypotheses, D4 receptor antagonism is not associated with cognitive enhancement; rather, it is the activation of the D4 receptor that has shown pro-cognitive effects in preclinical models. D4 antagonists like L-745,870 are crucial for demonstrating that the cognitive-enhancing effects of agonists are indeed mediated by the D4 receptor.

Dopamine D4 Receptor Signaling Pathways

Beyond the canonical Gαi/o pathway, D4 receptor activation can also modulate other signaling pathways that are critical for neuronal function and plasticity:

-

MAPK/ERK Pathway: The D4 receptor can transactivate the platelet-derived growth factor β (PDGFβ) receptor, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases ERK1 and 2.[1] This pathway is known to be involved in synaptic plasticity and memory formation.

-

Ion Channel Modulation: D4 receptors can influence neuronal excitability by modulating various ion channels. They have been shown to interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and a reduction in neuronal firing rate.[1]

-

GABAergic Transmission: In the prefrontal cortex, a key brain region for executive functions, activation of D4 receptors has been shown to decrease the function of GABA-A receptors.[1] This modulation of inhibitory neurotransmission can have profound effects on cortical network activity and cognitive processes.[5][6]

Below is a diagram illustrating the primary signaling pathways associated with the dopamine D4 receptor.

Experimental Evidence for the Role of D4 Receptors in Cognition

The pro-cognitive effects of D4 receptor activation have been primarily demonstrated in rodent models using various behavioral paradigms. The novel object recognition (NOR) task and the inhibitory avoidance task are two of the most common assays used to assess learning and memory.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

The following tables summarize the dose-dependent effects of the D4 agonist PD 168077 and the D4 antagonist L-745,870 in the NOR task. The key metric is the Discrimination Index (DI) , calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both the novel and familiar objects. A DI significantly above 0.5 indicates successful recognition memory.

Table 1: Effects of PD 168077 on Novel Object Recognition in Rats

| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | Cognitive Effect | Citation(s) |

|---|---|---|---|---|

| Vehicle Control | - | ~0.5 (no preference) | No Memory Retention | [7][8] |

| PD 168077 | 0.3 | ~0.5 (no preference) | No Improvement | [7][8] |

| PD 168077 | 1.0 | ~0.5 (no preference) | No Improvement | [7][8] |

| PD 168077 | 3.0 | >0.5 (significant preference) | Improved Memory | [7][8] |

| PD 168077 | 10.0 | >0.5 (significant preference) | Improved Memory | [7][8] |

| PCP + Vehicle | - | ~0.5 (impaired) | Deficit Model | [7][8] |

| PCP + PD 168077 | 10.0 | >0.5 (restored preference) | Reversal of Deficit |[7][8] |

Table 2: Effects of L-745,870 on Novel Object Recognition in Rats

| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | Cognitive Effect | Citation(s) |

|---|---|---|---|---|

| Vehicle Control | - | >0.5 (preference) | Normal Memory | [9][10] |

| L-745,870 | Varies | <0.5 (impaired) | Impaired Memory | [9][10] |

| Pro-cognitive agent + Vehicle | - | >0.5 (enhanced) | Enhanced Memory | [10] |

| Pro-cognitive agent + L-745,870 | 1.0 | ~0.5 (blocked enhancement) | Blockade of Pro-cognitive Effect |[10] |

Note: Specific DI values can vary between studies due to differences in experimental protocols.

-

Habituation: Each rat is individually placed in an open-field arena (e.g., a 40x40x40 cm box) for a period of 5-10 minutes on two consecutive days to acclimate to the environment. The arena is cleaned with 70% ethanol between each animal to eliminate olfactory cues.

-

Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena. The rat is placed in the center of the arena and allowed to freely explore the objects for a set period (e.g., 5 minutes). The time spent actively exploring each object (sniffing, touching with the nose or paws) is recorded.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours). A longer ITI makes the task more difficult and is often used to test the effects of cognitive-enhancing compounds.

-

Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: The discrimination index is calculated. A significant preference for the novel object indicates that the animal remembers the familiar object.

Inhibitory Avoidance Task

The inhibitory avoidance task is a fear-motivated test used to assess learning and memory. It relies on the animal's natural preference for a dark environment and its ability to learn to avoid a location associated with an aversive stimulus (a mild footshock).

The following table summarizes the dose-dependent effects of PD 168077 and L-745,870 on memory consolidation in the inhibitory avoidance task. The key metric is the step-through latency , which is the time it takes for the animal to cross from a brightly lit compartment to a dark compartment. A longer latency during the test session indicates better memory of the aversive stimulus.

Table 3: Effects of PD 168077 and L-745,870 on Inhibitory Avoidance in Mice

| Treatment Group | Dose (mg/kg) | Step-Through Latency (s) (Mean ± SEM) | Cognitive Effect | Citation(s) |

|---|---|---|---|---|

| Vehicle Control | - | Baseline Latency | Normal Memory | [11] |

| PD 168077 | 0.5 | Increased Latency | Improved Memory Consolidation | [11] |

| PD 168077 | 1.0 | Increased Latency | Improved Memory Consolidation | [11] |

| PD 168077 | 5.0 | Increased Latency | Improved Memory Consolidation | [11] |

| PD 168077 | 10.0 | Increased Latency | Improved Memory Consolidation | [11] |

| L-745,870 | 0.05 | Increased Latency | Improved Memory Consolidation | [11] |

| L-745,870 | 0.1 | Increased Latency | Improved Memory Consolidation | [11] |

| L-745,870 | 0.5 | Increased Latency | Improved Memory Consolidation | [11] |

| L-745,870 | 1.0 | Decreased Latency | Impaired Memory Consolidation | [11] |

| L-745,870 | 5.0 | Decreased Latency | Impaired Memory Consolidation | [11] |

| PD 168077 + L-745,870 (5.0 mg/kg) | 5.0 | Baseline Latency (Antagonized) | Blockade of Pro-cognitive Effect |[11] |

Note: The paradoxical memory-enhancing effect of low-dose L-745,870 is an interesting finding that may be due to off-target effects or complex dose-response relationships.

-

Apparatus: A two-compartment box with one brightly lit and one dark compartment, connected by a small opening. The floor of the dark compartment is a grid that can deliver a mild footshock.

-

Training: The mouse is placed in the lit compartment. Due to its natural aversion to light, it will typically enter the dark compartment. Once the mouse has fully entered the dark compartment, the door is closed, and a brief, mild footshock (e.g., 0.5 mA for 2 seconds) is delivered. The mouse is then immediately removed and returned to its home cage. The latency to enter the dark compartment is recorded.

-

Drug Administration: Immediately after training, the mouse is administered the test compound (e.g., PD 168077 or L-745,870) or vehicle.

-

Testing: 24 hours later, the mouse is again placed in the lit compartment, and the latency to enter the dark compartment is recorded (up to a maximum time, e.g., 300 seconds). A longer step-through latency compared to the training session indicates that the mouse remembers the aversive experience.

Conclusion

The study of the dopamine D4 receptor's role in cognitive function is a dynamic field with significant implications for the development of novel therapeutics for cognitive disorders. The selective D4 receptor agonist PD 168077 has consistently demonstrated pro-cognitive effects in preclinical models, particularly in tasks assessing recognition memory and memory consolidation. Conversely, the D4 receptor antagonist L-745,870 serves as an essential tool to confirm the on-target effects of D4 agonists and has been shown to impair cognitive performance under certain conditions. The signaling pathways modulated by the D4 receptor, extending beyond simple adenylyl cyclase inhibition, provide a complex and rich substrate for its influence on the neuronal processes underlying cognition. Further research utilizing these and other selective pharmacological tools, combined with sophisticated behavioral and neurophysiological techniques, will continue to unravel the intricate role of the dopamine D4 receptor in higher-order brain functions.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine, cognitive function, and gamma oscillations: role of D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. Dopamine D4 receptor stimulation contributes to novel object recognition: Relevance to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Facilitatory effect of the dopamine D4 receptor agonist PD168,077 on memory consolidation of an inhibitory avoidance learned response in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo vs. In Vitro Effects of PD 123173: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123173 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is a crucial pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of PD 123173, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is important to note that in scientific literature, the compounds PD 123177 and PD 123319 are closely related structures and are often used to refer to the same selective AT2 receptor antagonist activity; for the purpose of this guide, they are considered functionally equivalent.

Data Presentation: Quantitative Effects of PD 123173

The following tables summarize the quantitative data on the efficacy and potency of PD 123173 and its functional equivalents in various experimental settings.

Table 1: In Vitro Binding Affinity and Potency of PD 123173 and Equivalents

| Compound | Preparation | Radioligand | Parameter | Value | Reference |

| PD 123319 | Rat adrenal tissue | ¹²⁵I-[Sar¹,Ile⁸]Ang II | IC₅₀ | 34 nM | [1] |

| PD 123319 | Rat brain tissue | ¹²⁵I-[Sar¹,Ile⁸]Ang II | IC₅₀ | 210 nM | [1] |

| PD 123319 | Bovine adrenal glomerulosa cells | ¹²⁵I-AII | IC₅₀ | 6.9 nM | [2] |

| PD 123177 | Neonatal rat kidney membranes (solubilized) | ¹²⁵I-labeled CGP42112 | IC₅₀ | 0.32 nM | [3] |

| PD 123177 | Neonatal rat kidney membranes | ¹²⁵I-labeled CGP42112 | IC₅₀ | 0.31 nM | [3] |

| PD 123319 | HEK-293 cells transfected with AT2R | ¹²⁵I-[Sar¹,Ile⁸]Ang II | Kᵢ | (Rank order of affinity suggests Kᵢ is in the nM range) | [4] |

| PD 123319 | Porcine adrenal membranes | ¹²⁵I-Ang II | IC₅₀ | 50 ± 1 nmol/L | [5] |

Table 2: In Vivo Efficacy of PD 123173 and Equivalents

| Compound | Animal Model | Administration Route | Dose | Effect | Reference |

| PD 123319 | Rat model of neuropathic pain (VZV-induced) | Intravenous (i.v.) | 0.03 - 3.0 mg/kg | Dose-dependent anti-allodynia (ED₅₀ = 0.57 mg/kg) | [6] |

| PD 123319 | Rat model of colitis (DNBS-induced) | Not specified | Not specified | Ameliorated colitis, reduced NF-κB activation and ROS | [7] |

| PD 123319 | Obese Zucker rats | Not specified | Low Ang II dose | Increased blood pressure | [8] |

| PD 123319 | Conscious SHR | Intravenous (i.v.) | Not specified | Reversed the vasodilator effects of an AT2R agonist | [9] |

| PD 123319 | Isolated working rat hearts (Ischemia-Reperfusion) | Perfusion | 1 µmol/L | Improved recovery of left ventricular work | [10] |

Signaling Pathways Modulated by PD 123173

PD 123173 exerts its effects by blocking the AT2 receptor, thereby inhibiting its downstream signaling cascades. The AT2 receptor is known to counteract many of the actions of the AT1 receptor. Key signaling pathways affected by PD 123173 are visualized below.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PD 123173.

In Vitro Radioligand Binding Assay for AT2 Receptor

This protocol is for determining the binding affinity of PD 123173 to the AT2 receptor in a competitive binding assay.

Materials:

-

Tissue or cells expressing AT2 receptors (e.g., neonatal rat kidney, HEK-293 cells transfected with AT2R)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

¹²⁵I-labeled Angiotensin II (or other suitable radioligand)

-

PD 123173

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add increasing concentrations of unlabeled PD 123173.

-

Add a fixed concentration of ¹²⁵I-labeled Ang II.

-

For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled Angiotensin II.

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the PD 123173 concentration.

-

Determine the IC₅₀ value (the concentration of PD 123173 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

In Vivo Formalin Test for Analgesia in Rodents

This protocol assesses the analgesic effects of PD 123173 in a model of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats or Swiss Webster mice

-

Observation chambers with a clear floor

-

Formalin solution (e.g., 5% in saline)

-

PD 123173 solution

-

Vehicle solution (e.g., saline, DMSO)

-

Syringes and needles for administration and injection

-

Timer

Procedure:

-

Acclimatization:

-

Place each animal individually in an observation chamber and allow them to acclimate for at least 30-60 minutes before testing.

-

-

Drug Administration:

-

Administer PD 123173 or the vehicle solution to the animals via the chosen route (e.g., intraperitoneal, intravenous). The dose and pre-treatment time should be determined based on pilot studies.

-

-

Formalin Injection:

-

At the end of the pre-treatment period, briefly restrain the animal and inject a small volume (e.g., 50 µL) of dilute formalin solution into the dorsal or plantar surface of one hind paw.

-

-

Observation and Scoring:

-

Immediately return the animal to the observation chamber.

-

Start a timer and record the cumulative time the animal spends licking, flinching, or biting the injected paw.

-

Observations are typically divided into two phases: the early phase (Phase 1, 0-5 minutes after injection) and the late phase (Phase 2, 15-60 minutes after injection).

-

-

Data Analysis:

-

Calculate the total pain score for each phase for each animal.

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the pain scores between the group treated with PD 123173 and the vehicle control group. A significant reduction in pain score in the treated group indicates an analgesic effect.

-

In Vitro Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to determine if PD 123173 can modulate the phosphorylation of ERK, a key component of the MAPK signaling pathway, in response to an AT2 receptor agonist.

Materials:

-

Cell line expressing AT2 receptors (e.g., SH-SY5Y, CATH.a)

-

Cell culture medium and supplements

-

AT2 receptor agonist (e.g., CGP42112)

-

PD 123173

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to near confluence in appropriate multi-well plates.

-

Serum-starve the cells for a few hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with PD 123173 or vehicle for a specified time.

-

Stimulate the cells with an AT2 receptor agonist for a short period (e.g., 5-15 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the membrane with an antibody against total ERK to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample.

-

Compare the ratios between different treatment groups to determine the effect of PD 123173 on ERK phosphorylation.

-

Conclusion

PD 123173 is an indispensable tool for investigating the multifaceted roles of the AT2 receptor. Its high selectivity allows for the precise dissection of AT2 receptor-mediated signaling and its physiological consequences, both in vitro and in vivo. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute robust experiments to further unravel the complexities of the renin-angiotensin system and the therapeutic potential of modulating the AT2 receptor. As research in this area continues to evolve, a thorough understanding of the effects of tools like PD 123173 will be critical for advancing our knowledge and developing novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Purification and characterization of angiotensin II AT2 receptors from neonatal rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin AT2 receptor stimulation inhibits activation of NADPH oxidase and ameliorates oxidative stress in rotenone model of Parkinson's disease in CATH.a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The angiotensin II type 2 receptor antagonists, PD123,319 ((S-( +)-1-[(4-(dimethylamino)-3-methylphenyl)methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), EMA300 (5-(2,2-diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid) and EMA401 ((3S)-5-(benzyloxy)-2-(2,2-diphenylacetyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), evoke pain relief in a varicella zoster virus-induced rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AT2 receptor-mediated vasodilatation is unmasked by AT1 receptor blockade in conscious SHR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of cardioprotection mediated by AT2 receptor antagonism after ischemia-reperfusion in isolated working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PD 123177 and PD 123319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of PD 123177 and PD 123319, two selective non-peptide antagonists of the Angiotensin II Type 2 (AT2) receptor. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Introduction

PD 123177 and PD 123319 are instrumental pharmacological tools for elucidating the physiological and pathophysiological roles of the AT2 receptor. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and tissue remodeling. While the actions of Angiotensin II (Ang II) via the AT1 receptor are well-characterized and generally associated with vasoconstriction, inflammation, and cellular growth, the functions of the AT2 receptor are often counter-regulatory. AT2 receptor activation is linked to vasodilation, anti-inflammatory effects, and apoptosis, making it a potential therapeutic target for various cardiovascular and neurological disorders. Understanding the pharmacokinetic and pharmacodynamic profiles of selective AT2 receptor antagonists is paramount for advancing research in this area.

Pharmacodynamics

PD 123177 and PD 123319 exhibit high selectivity and affinity for the AT2 receptor, enabling the specific blockade of its downstream signaling pathways.

Mechanism of Action

As selective antagonists, PD 123177 and PD 123319 competitively bind to the AT2 receptor, thereby preventing its activation by the endogenous ligand, Angiotensin II. This blockade inhibits the diverse signaling cascades initiated by AT2 receptor stimulation.

Receptor Binding Affinity

The binding affinities of these compounds for the AT2 receptor are crucial determinants of their potency and selectivity.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (over AT1) | Reference |

| PD 123319 | AT2 | ~12 nM | ~10,000-fold | [1] |

| PD 123177 | AT2 | High (Specific Ki not detailed in snippets) | High (Affinity for AT1 > 10,000 nM) | [2] |

Signaling Pathways

The AT2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi[3]. Its activation initiates a cascade of intracellular events that often oppose the effects mediated by the AT1 receptor.

References

In-depth Technical Guide on PD 121373 for Investigating Dopamine Pathways

It is possible that "PD 121373" may be a compound with limited public documentation, an internal development code that was not pursued, or a potential typographical error for a different, more extensively studied compound. The "PD" designation is historically associated with compounds developed by Parke-Davis (now a subsidiary of Pfizer). Research on other compounds from this series, such as PD 128907 (a D3 receptor agonist), is readily available.

Due to the absence of foundational data for this compound, the core requirements of this request—including quantitative data tables, detailed experimental protocols, and visualizations of its specific signaling pathways and workflows—cannot be fulfilled at this time.

To provide a valuable resource for researchers, scientists, and drug development professionals in the field of dopamine research, this guide will instead focus on the general principles and methodologies relevant to the investigation of dopamine pathways using selective dopamine receptor ligands, with examples drawn from publicly available information on related "PD" compounds where applicable.

Introduction to Dopamine Pathways and Receptor Subtypes

The brain's dopaminergic system is integral to the regulation of motor control, motivation, reward, and executive functions.[1] Dysfunction in these pathways is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.[1][2] The four primary dopamine pathways relevant to pharmacology are:

-

Nigrostriatal Pathway: Crucial for motor control.[3]

-

Mesolimbic Pathway: Associated with reward, motivation, and positive symptoms of schizophrenia.[3]

-

Mesocortical Pathway: Involved in cognition and executive function.[4]

-

Tuberoinfundibular Pathway: Regulates prolactin secretion.[3]

Dopamine exerts its effects through five G protein-coupled receptor (GPCR) subtypes, categorized into two families:

-

D1-like (D1 and D5): Typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[5]

-

D2-like (D2, D3, and D4): Couple to Gαi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP levels, and can also activate K+ channels.[2][5]

Selective ligands that can differentiate between these receptor subtypes are invaluable tools for dissecting the specific roles of each receptor in the broader dopamine pathways.

General Pharmacological Profile of Dopamine Receptor Ligands

The utility of a compound in dopamine research is defined by its binding affinity (often expressed as the inhibition constant, Ki) and functional activity (agonist, antagonist, or partial agonist) at the various dopamine receptor subtypes. High selectivity for a specific subtype (e.g., D4 over D2 and D3) allows for more precise investigation of that receptor's function.

Table 1: Example Binding Affinity Profile for a Selective Dopamine Receptor Ligand

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D1 | >10,000 | - |

| Dopamine D2 | >3,000 | Antagonist |

| Dopamine D3 | >3,000 | Antagonist |

| Dopamine D4 | 3.7 | Antagonist |

| Serotonin 5-HT2A | >1,000 | - |

| Adrenergic α1 | >1,000 | - |

| This table is a representative example based on data for the D4-selective antagonist PD 89211 and is for illustrative purposes only.[6] No such data is publicly available for this compound. |

Experimental Protocols for Investigating Dopamine Pathways

The following sections outline generalized, yet detailed, experimental protocols commonly employed to characterize the effects of novel dopamine receptor ligands.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of a test compound at cloned human or rodent dopamine receptor subtypes.

Methodology: Radioligand Binding Assay

-

Cell Culture: Use cell lines (e.g., CHO, HEK293) stably transfected to express a single dopamine receptor subtype (D1, D2, D3, D4, or D5).

-

Membrane Preparation: Harvest cells and prepare cell membrane homogenates through centrifugation.

-

Competition Binding: Incubate membrane preparations with a known radioligand (e.g., [³H]spiperone for D2-like receptors) and varying concentrations of the test compound.

-

Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert to Ki using the Cheng-Prusoff equation.

Methodology: Functional Assay (e.g., [³⁵S]GTPγS Binding)

-

Principle: Measures the activation of G proteins upon agonist binding to a GPCR.

-

Procedure: Incubate receptor-expressing cell membranes with the test compound in the presence of GDP and [³⁵S]GTPγS.

-

Detection: Measure the incorporation of [³⁵S]GTPγS into G proteins.

-

Data Analysis: Generate dose-response curves to determine EC50 (potency) and Emax (efficacy) values. Antagonist activity is determined by the ability of the compound to block agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Microdialysis

Objective: To measure the effect of a test compound on the extracellular levels of dopamine and its metabolites in specific brain regions of a freely moving animal.

Methodology:

-

Animal Model: Typically adult male Sprague-Dawley or Wistar rats.

-

Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens, striatum, or prefrontal cortex).[7] Allow for a post-operative recovery period of at least 48 hours.

-

Microdialysis Procedure:

-

Insert a microdialysis probe (e.g., 2-4 mm membrane length) into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]

-

After a stabilization period to achieve baseline dopamine levels, collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration: Administer the test compound via a systemic route (e.g., intraperitoneal, subcutaneous) or locally via reverse dialysis through the probe.

-

Neurochemical Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the pre-treatment baseline average.

Behavioral Pharmacology

Objective: To assess the functional consequences of the test compound's activity on dopamine-mediated behaviors.

Methodology: Locomotor Activity

-

Principle: D2-like receptor agonists and antagonists can modulate spontaneous or drug-induced locomotor activity.

-

Procedure:

-

Acclimate rodents to open-field arenas equipped with infrared beams to track movement.

-

Administer the test compound.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

-

-

Data Analysis: Compare locomotor activity between treatment groups (vehicle vs. test compound).

Methodology: Conditioned Place Preference (CPP)

-

Principle: Assesses the rewarding or aversive properties of a compound.

-

Procedure:

-

Pre-conditioning: Allow animals to explore a two-chambered apparatus to determine initial preference.

-

Conditioning: Over several days, confine the animal to one chamber after administration of the test compound and to the other chamber after vehicle administration.

-

Post-conditioning (Test): Place the animal in the apparatus with free access to both chambers and measure the time spent in each.

-

-

Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, often mediated by the mesolimbic dopamine pathway.

Visualizing Dopamine Signaling and Experimental Workflows

Diagrams are essential for conceptualizing the complex interactions within dopamine pathways and for outlining experimental procedures. The following are representative diagrams generated using Graphviz (DOT language), adhering to the specified formatting requirements.

D2-like Receptor Signaling Cascade

Dopamine D2, D3, and D4 receptors are canonical Gαi/o-coupled receptors. Their activation leads to the inhibition of adenylyl cyclase, which is a key signaling event.

References

- 1. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Pharmacology and behavioral pharmacology of the mesocortical dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PD 121373 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 121373 is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. It is a crucial tool for in vitro studies aimed at elucidating the physiological and pathophysiological roles of the AT2 receptor in various cellular processes. The AT2 receptor, a G protein-coupled receptor (GPCR), is involved in a signaling cascade that often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. Understanding the AT2 receptor's function is vital for research in cardiovascular diseases, neurological disorders, and oncology. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate AT2 receptor signaling.

Data Presentation

The following table summarizes the quantitative data for PD 123319, a close analog and widely used selective AT2 receptor antagonist that is often used interchangeably with this compound in research.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 | 34 nM | Rat adrenal tissue | [1][2][3][4][5] |

| IC50 | 210 nM | Rat brain | [1][5] |

| IC50 | 6.9 nM | Bovine adrenal glomerulosa cells | [2][3][4] |

| Working Concentration | 1 µM | Rat cardiomyocytes | [6] |

| Working Concentration | 1 µM | Cardiac fibroblasts | [7] |

Signaling Pathway

The signaling pathway initiated by the activation of the Angiotensin II Type 2 (AT2) receptor, which is blocked by this compound, is multifaceted. Upon binding of its ligand, Angiotensin II, the AT2 receptor does not typically follow the classical Gq or Gs protein-coupling pathways associated with the AT1 receptor. Instead, it often couples to inhibitory G proteins (Giα2 and Giα3). This interaction can lead to the activation of various phosphatases, such as protein phosphatase 2A (PP2A) and SH2 domain-containing phosphatase 1 (SHP-1). A key consequence of this is the dephosphorylation and subsequent inactivation of mitogen-activated protein (MAP) kinases like ERK1 and ERK2, which are typically involved in cell growth and proliferation. Furthermore, AT2 receptor stimulation can lead to the production of nitric oxide (NO) and cyclic GMP (cGMP), contributing to vasodilation. In some cellular contexts, prolonged activation of the AT2 receptor can also promote apoptosis through the biosynthesis of ceramides.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Molarity Calculation: Determine the required mass of this compound to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound will be provided by the supplier.

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration. For example, for a 10 mM stock solution, dissolve the corresponding mass in DMSO.

-

Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Materials:

-

Mammalian cell line expressing AT2 receptors (e.g., rat cardiomyocytes, cardiac fibroblasts, HUVECs)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Angiotensin II (optional, as an agonist)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will allow for optimal growth and response to treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., ranging from 1 nM to 10 µM). A typical working concentration to achieve antagonism is 1 µM.[6][7]

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.

-

Pre-treatment (for antagonism studies): If investigating the antagonistic properties of this compound, pre-incubate the cells with the various concentrations of this compound for a specific period (e.g., 30-60 minutes) before adding the agonist (e.g., Angiotensin II).

-

Agonist Treatment: After the pre-incubation period, add the agonist (if applicable) to the wells.

-

Incubation: Incubate the cells for the desired period, which will vary depending on the specific assay being performed (e.g., a few minutes for signaling pathway activation, or 24-72 hours for cell viability or apoptosis assays).

Functional Assay: Inhibition of Angiotensin II-Induced Apoptosis

This protocol provides an example of a functional assay to assess the antagonistic effect of this compound on Angiotensin II-induced apoptosis in a suitable cell line, such as rat cardiomyocytes.[6]

Experimental Workflow:

Detailed Methodology:

-

Cell Seeding: Seed rat cardiomyocytes in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

-

Pre-treatment: The next day, replace the medium with fresh medium containing either this compound (final concentration of 1 µM) or vehicle (DMSO). Incubate for 1 hour.

-

Agonist Stimulation: Add Angiotensin II to the wells to a final concentration of 100 nM. Include a control group of cells that are not treated with Angiotensin II.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Apoptosis Assay: Measure apoptosis using a commercially available Caspase-3 colorimetric or fluorometric assay kit, following the manufacturer's instructions. Alternatively, use TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining followed by fluorescence microscopy to visualize apoptotic cells.

-

Data Analysis: Quantify the results from the Caspase-3 assay using a plate reader or by counting TUNEL-positive cells. Compare the levels of apoptosis in the different treatment groups (control, Angiotensin II alone, Angiotensin II + this compound). A significant reduction in apoptosis in the this compound co-treated group compared to the Angiotensin II alone group would indicate successful antagonism of the AT2 receptor.

Concluding Remarks

This compound is an invaluable pharmacological tool for the specific inhibition of the AT2 receptor in cell culture models. The protocols outlined above provide a framework for the preparation and application of this compound in various in vitro assays. Researchers should optimize concentrations and incubation times for their specific cell type and experimental endpoint. Careful consideration of controls, particularly the vehicle control, is essential for the accurate interpretation of results.

References

- 1. PD 123319 ditrifluoroacetate | Angiotensin AT2 Receptor Antagonists: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]

- 6. Angiotensin II-induced apoptosis in rat cardiomyocyte culture: a possible role of AT1 and AT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols: Dissolution of PD 123319 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor, playing a crucial role in investigating the renin-angiotensin system's physiological and pathophysiological functions. Proper dissolution and administration of this compound are critical for obtaining reliable and reproducible results in in vivo studies. These application notes provide detailed protocols for the dissolution of PD 123319, along with relevant data on its solubility and established in vivo dosing regimens.

Physicochemical Properties and Solubility

Successful in vivo delivery of PD 123319 begins with understanding its solubility characteristics. The ditrifluoroacetate salt of PD 123319 exhibits good solubility in aqueous solutions, which is advantageous for parenteral administration.

Table 1: Solubility of PD 123319 Ditrifluoroacetate

| Solvent | Solubility | Concentration (Molar) |

| Water | ≥ 100 mM | ≥ 0.1 M |

| DMSO | 100 mg/mL[1] | ~196.6 mM |

Note: The molecular weight of PD 123319 ditrifluoroacetate is 736.67 g/mol .

Recommended Solvents and Vehicles for In Vivo Administration

The choice of vehicle for in vivo administration is critical and depends on the experimental design, including the route of administration and the target animal model. Based on available data, the following vehicles are recommended:

-

Saline (0.9% NaCl): Due to the high water solubility of the ditrifluoroacetate salt, sterile saline is the preferred vehicle for intravenous (IV) and intraperitoneal (IP) injections.

-

Water: Sterile, purified water can also be used as a vehicle for preparing solutions for various routes of administration.

-

DMSO/Saline Mixture: For initial stock solutions at very high concentrations, DMSO can be used. However, for in vivo administration, it is crucial to dilute the DMSO stock solution significantly with a sterile, physiologically compatible vehicle like saline to minimize potential toxicity. The final concentration of DMSO in the administered solution should be kept to a minimum, ideally below 1%.

Experimental Protocols

Preparation of a Stock Solution

A concentrated stock solution allows for accurate and convenient preparation of working solutions for administration.

Materials:

-

PD 123319 ditrifluoroacetate powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, pyrogen-free polypropylene tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Accurately weigh the desired amount of PD 123319 ditrifluoroacetate powder in a sterile tube.

-

Add the calculated volume of DMSO to achieve a stock solution of 100 mg/mL.[1]

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solution for In Vivo Administration (using Saline)

This protocol describes the preparation of a working solution for parenteral administration.

Materials:

-

PD 123319 ditrifluoroacetate powder

-

Sterile 0.9% saline solution

-

Sterile, pyrogen-free polypropylene or glass vials

-

Vortex mixer or sonicator (optional)

-

0.22 µm sterile syringe filter

Protocol:

-

Accurately weigh the required amount of PD 123319 ditrifluoroacetate powder.

-

Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (refer to Table 2 for dosing guidance).

-

Gently vortex or sonicate the solution until the compound is fully dissolved. The ditrifluoroacetate salt should readily dissolve in aqueous solutions.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

For intravenous administration, it is highly recommended to sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

The freshly prepared solution should be used immediately.

In Vivo Dosing and Administration

The appropriate dose and route of administration will vary depending on the animal model and the specific research question. The following table summarizes reported doses from the literature.

Table 2: Reported In Vivo Doses of PD 123319